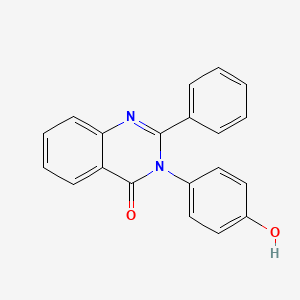

3-(4-hydroxyphenyl)-2-phenyl-4(3H)-quinazolinone

Übersicht

Beschreibung

3-(4-hydroxyphenyl)-2-phenyl-4(3H)-quinazolinone is a useful research compound. Its molecular formula is C20H14N2O2 and its molecular weight is 314.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 314.105527694 g/mol and the complexity rating of the compound is 490. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

A study by Errahmany et al. (2020) explored novel compounds derived from quinazolinone, including 2-(4-hydroxyphenyl)-3-methylquinazolin-4(3H)-one (QZ-OH), as corrosion inhibitors for mild steel in HCl. The inhibition efficiencies increased with concentration, indicating their effectiveness as corrosion inhibitors, supported by electrochemical methods, surface analysis, and UV–visible spectrometry, along with DFT calculations and Monte Carlo simulation (Errahmany et al., 2020).

Antioxidant Properties

Mravljak et al. (2021) synthesized and evaluated the antioxidant properties of 2-substituted quinazolin-4(3H)-ones. They found that the presence of hydroxyl groups along with a methoxy substituent on the phenyl ring significantly enhances antioxidant activity. This provides key information about structure–antioxidant activity relationships in quinazolinone derivatives (Mravljak et al., 2021).

Fluorescent Chemical Sensor

Zhang et al. (2007) developed a fluorescent chemical sensor based on 2-(2'-hydroxy-phenyl)-4(3H)-quinazolinone (HPQ), which exhibited excellent properties for Fe(3+) sensitive optochemical sensing. This sensor demonstrated a linear response to Fe(3+) in a specific concentration range and showed excellent selectivity over other cations (Zhang et al., 2007).

Luminescent Materials and Bioimaging

Xing et al. (2021) reviewed the luminescence properties of quinazolinones and their applications in fluorescent probes and biological imaging. They highlighted the biocompatibility, low toxicity, and high efficiency of quinazolinones, making them suitable for use in various bioimaging applications (Xing et al., 2021).

Metal-Ion Sensor Properties

Anthony (2012) investigated 2-(2-Hydroxy-phenyl)-4(3H)-quinazolinone (HPQ) for its polymorph-dependent solid-state fluorescence and selective metal-ion-sensor properties. HPQ was able to selectively detect Zn(2+) and Cd(2+) ions at micromolar concentrations, demonstrating its potential as a versatile metal-ion sensor (Anthony, 2012).

Antihypertensive Activity

Hussain et al. (1988) synthesized two 2-substituted 4(3H)-quinazolinones, including one with a guanidino moiety, which exhibited antihypertensive activity in spontaneously hypertensive rats. This study highlights the potential of quinazolinone derivatives in developing antihypertensive medications (Hussain et al., 1988).

Antitumor and Antimicrobial ActivityStudies have shown that quinazolinone derivatives possess significant antitumor and antimicrobial activities. For instance, Al-Obaid et al. (2009) investigated the antitumor activity of certain quinazolinone analogs, finding promising results against various cancer cell lines. Similarly, Gupta et al. (2008) synthesized quinazolinone derivatives and screened them for antimicrobial activity, demonstrating their effectiveness against

Scientific Research Applications of 3-(4-hydroxyphenyl)-2-phenyl-4(3H)-quinazolinone

Antioxidant Properties

This compound and its derivatives have shown promising antioxidant properties. For instance, a study demonstrated that these compounds exhibit significant antioxidant activity, especially when substituted with hydroxyl groups. The presence of at least one hydroxyl group along with a methoxy substituent or a second hydroxyl on the phenyl ring significantly enhances the antioxidant capabilities. Furthermore, these compounds also demonstrate metal-chelating properties, which further contribute to their antioxidant potential (Mravljak et al., 2021).

Corrosion Inhibition

Quinazolinone derivatives, including this compound, are effective corrosion inhibitors for metals such as mild steel. Research indicates that these compounds can significantly inhibit corrosion in acidic environments, particularly in 1.0 M HCl medium. Their effectiveness increases with concentration and involves chemical adsorption on the metal surface. They form a protective layer, thereby reducing corrosion rates (Errahmany et al., 2020).

Fluorescent Chemical Sensing

These quinazolinone compounds, particularly when hydroxylated, have been utilized as fluoroionophores for sensitive optochemical sensors. They are particularly effective in detecting iron ions (Fe3+). Their fluorescent properties change upon interaction with specific ions, making them useful in developing sensors for detecting and quantifying metallic ions in various samples, including pharmaceutical preparations (Zhang et al., 2007).

Luminescent Materials and Bioimaging

Quinazolinones have been recognized for their luminescence properties, making them suitable for applications in fluorescent probes, biological imaging reagents, and luminescent materials. They offer benefits like biocompatibility, low toxicity, and high efficiency, and are being developed for environmentally sensitive probes and two-photon fluorescence bioimaging (Xing et al., 2021).

Antimicrobial and Antitumor Applications

Quinazolinone derivatives have displayed significant antimicrobial and antitumor activities. They have been effective against various bacteria and have shown potential as antitumor agents. The modification of quinazolinone structure can lead to compounds with enhanced biological activities, potentially useful in therapeutic applications (Demirel et al., 2019).

Eigenschaften

IUPAC Name |

3-(4-hydroxyphenyl)-2-phenylquinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O2/c23-16-12-10-15(11-13-16)22-19(14-6-2-1-3-7-14)21-18-9-5-4-8-17(18)20(22)24/h1-13,23H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGCPREGHUBUQTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10351777 | |

| Record name | 4(3H)-Quinazolinone, 3-(4-hydroxyphenyl)-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37856-23-8 | |

| Record name | 4(3H)-Quinazolinone, 3-(4-hydroxyphenyl)-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5-methyl-7-oxo-6-phenoxy-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid](/img/structure/B5611916.png)

![1-{2-[1-(2,4-difluorophenyl)-1H-1,2,4-triazol-5-yl]ethyl}-5-methyl-1H-tetrazole](/img/structure/B5611921.png)

![3,4-dimethyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5611923.png)

![1-(5-{[2-(2-furyl)-1-azepanyl]carbonyl}-2-methylphenyl)-2-imidazolidinone](/img/structure/B5611935.png)

![2-(2-allyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)-N-(2-phenylethyl)acetamide](/img/structure/B5611939.png)

![3-[2-(2-oxa-7-azaspiro[4.5]dec-7-yl)-2-oxoethyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5611958.png)

![N-{1-[3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoyl]-4-piperidinyl}-2-pyridinamine dihydrochloride](/img/structure/B5611961.png)

![N-{1-methyl-2-[2-(4-methyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}acetamide](/img/structure/B5611965.png)

![1-[7-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5611967.png)

![5-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid](/img/structure/B5611968.png)

![N-(3,5-dimethylphenyl)-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-3,4-dimethoxybenzenesulfonamide](/img/structure/B5611986.png)

![5-({3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2-methyl-1H-benzimidazole](/img/structure/B5611994.png)